molecular formula C13H19BrOZn B14878421 (3,5-Dimethyl-4-(n-pentyloxy)phenyl)Zinc bromide

(3,5-Dimethyl-4-(n-pentyloxy)phenyl)Zinc bromide

Cat. No.: B14878421
M. Wt: 336.6 g/mol
InChI Key: IDZUBYVUZZUDTN-UHFFFAOYSA-M
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Description

(3,5-dimethyl-4-(n-pentyloxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and versatility, making it a valuable reagent in the field of synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dimethyl-4-(n-pentyloxy)phenyl)zinc bromide typically involves the reaction of 3,5-dimethyl-4-(n-pentyloxy)bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

3,5-dimethyl-4-(n-pentyloxy)bromobenzene+Zn(3,5-dimethyl-4-(n-pentyloxy)phenyl)zinc bromide\text{3,5-dimethyl-4-(n-pentyloxy)bromobenzene} + \text{Zn} \rightarrow \text{this compound} 3,5-dimethyl-4-(n-pentyloxy)bromobenzene+Zn→(3,5-dimethyl-4-(n-pentyloxy)phenyl)zinc bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and other parameters to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3,5-dimethyl-4-(n-pentyloxy)phenyl)zinc bromide undergoes various types of chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form corresponding phenols or quinones.

    Reduction: Can be reduced to form hydrocarbons.

    Substitution: Participates in nucleophilic substitution reactions, replacing the bromide ion with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols are employed under mild to moderate conditions.

Major Products

    Oxidation: Produces phenols or quinones.

    Reduction: Yields hydrocarbons.

    Substitution: Forms various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3,5-dimethyl-4-(n-pentyloxy)phenyl)zinc bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (3,5-dimethyl-4-(n-pentyloxy)phenyl)zinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, depending on the reaction conditions and reagents used. The molecular targets and pathways involved include:

    Nucleophilic Addition: The organozinc compound acts as a nucleophile, attacking electrophilic centers in other molecules.

    Transmetalation: Transfers the phenyl group to other metal centers, facilitating cross-coupling reactions.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-dimethylphenyl)zinc bromide
  • (4-(n-pentyloxy)phenyl)zinc bromide
  • (3,5-dimethyl-4-methoxyphenyl)zinc bromide

Uniqueness

(3,5-dimethyl-4-(n-pentyloxy)phenyl)zinc bromide is unique due to the presence of both the dimethyl and n-pentyloxy substituents on the phenyl ring. These substituents influence the reactivity and selectivity of the compound in various chemical reactions, making it a versatile and valuable reagent in synthetic chemistry.

Properties

Molecular Formula

C13H19BrOZn

Molecular Weight

336.6 g/mol

IUPAC Name

bromozinc(1+);1,3-dimethyl-2-pentoxybenzene-5-ide

InChI

InChI=1S/C13H19O.BrH.Zn/c1-4-5-6-10-14-13-11(2)8-7-9-12(13)3;;/h8-9H,4-6,10H2,1-3H3;1H;/q-1;;+2/p-1

InChI Key

IDZUBYVUZZUDTN-UHFFFAOYSA-M

Canonical SMILES

CCCCCOC1=C(C=[C-]C=C1C)C.[Zn+]Br

Origin of Product

United States

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